molecular formula C11H13ISi B3047327 Silane, [(2-iodophenyl)ethynyl]trimethyl- CAS No. 137648-47-6

Silane, [(2-iodophenyl)ethynyl]trimethyl-

Cat. No.: B3047327
CAS No.: 137648-47-6
M. Wt: 300.21 g/mol
InChI Key: QMOJGDRNRXFWQG-UHFFFAOYSA-N
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Description

Silane, [(2-iodophenyl)ethynyl]trimethyl- is a silicon-based organometallic compound featuring a trimethylsilane group bonded to an ethynyl (acetylene) moiety attached to a 2-iodophenyl ring. The iodine substituent on the phenyl ring enhances polarizability and facilitates participation in metal-catalyzed coupling reactions (e.g., Sonogashira or Stille couplings), distinguishing it from non-halogenated analogs .

Properties

IUPAC Name

2-(2-iodophenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJGDRNRXFWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450616
Record name Silane, [(2-iodophenyl)ethynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137648-47-6
Record name Silane, [(2-iodophenyl)ethynyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Silane compounds, particularly those containing alkynyl groups, have garnered attention for their diverse biological activities. Among these, Silane, [(2-iodophenyl)ethynyl]trimethyl- is notable due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Silane, [(2-iodophenyl)ethynyl]trimethyl- can be described by its molecular formula and structural characteristics. The incorporation of an iodine atom on the phenyl ring is significant as it influences both the electronic properties and reactivity of the compound.

Biological Activity Overview

The biological activities of silane derivatives often stem from their ability to interact with various biological targets. The following sections detail specific activities related to Silane, [(2-iodophenyl)ethynyl]trimethyl- .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds similar to Silane, [(2-iodophenyl)ethynyl]trimethyl- . For instance, derivatives with iodophenyl groups have shown promising activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) study indicated that modifications on the iodophenyl ring could enhance inhibitory potency against key enzymes involved in mycolic acid biosynthesis, such as MabA .

CompoundIC50 (µM)Comments
Compound 138 ± 6Inhibits MabA
Compound 245 ± 6Similar potency to Compound 1
Compound 3>200Methylated amide decreases potency

The mechanism by which Silane, [(2-iodophenyl)ethynyl]trimethyl- exerts its biological effects involves interaction with specific enzymes or pathways. For example, studies indicate that the compound may inhibit fatty acid synthase (FAS), which is crucial for mycolic acid synthesis in M. tuberculosis . The presence of the iodine atom enhances lipophilicity and may facilitate membrane penetration, leading to increased bioavailability and efficacy.

Case Studies

Several case studies illustrate the biological relevance of silane derivatives:

  • Inhibition of Mycobacterial Growth : A study evaluated various silane derivatives for their ability to inhibit the growth of M. tuberculosis. Compounds were tested at concentrations ranging from 100 µM to 300 µM, revealing that certain modifications led to enhanced activity against mycobacterial strains .
  • Cross-Coupling Reactions : Research has shown that silanes can participate in cross-coupling reactions with aryl halides under mild conditions. This property is beneficial in synthesizing biologically active compounds . The efficiency of these reactions suggests potential for developing new therapeutic agents.

Scientific Research Applications

Organic Synthesis

Silane, [(2-iodophenyl)ethynyl]trimethyl- is primarily utilized as a building block in organic synthesis. Its reactivity allows for various transformations:

  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. For example, it has been successfully employed in Sonogashira reactions to synthesize substituted acetylenes and complex aromatic systems .
  • Silylation Reactions : It serves as a silylating agent in the synthesis of silylacetylenes. The iodine atom enhances the electrophilicity of the compound, facilitating nucleophilic attacks by organometallic reagents .

Material Science

In material science, silane compounds are crucial for modifying surfaces and enhancing material properties:

  • Silane Coupling Agents : Used to improve adhesion between organic polymers and inorganic materials. This application is particularly relevant in the production of composites and coatings where silane can enhance the durability and performance of materials.
  • Functionalized Polymers : Silane derivatives can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability and improved mechanical properties. The incorporation of [(2-iodophenyl)ethynyl]trimethyl- into polymer systems can lead to novel materials with tailored properties for specific applications .

Medicinal Chemistry

The potential therapeutic applications of silane, [(2-iodophenyl)ethynyl]trimethyl- have been explored in medicinal chemistry:

  • Anticancer Research : Compounds containing ethynyl groups are often investigated for their anticancer properties. The iodine atom may contribute to biological activity through mechanisms such as enhanced cellular uptake or interaction with biological targets .
  • Fluorescent Probes : The unique structure of this silane compound allows it to be developed into fluorescent probes for biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the successful use of silane, [(2-iodophenyl)ethynyl]trimethyl- in a multi-step synthesis involving palladium-catalyzed cross-coupling reactions. The compound was utilized to create complex polycyclic aromatic hydrocarbons that exhibit potential as organic semiconductors .

Case Study 2: Material Enhancement

In research focused on polymer composites, silane was incorporated into epoxy resins to improve interfacial bonding with glass fibers. The results showed significant improvements in tensile strength and thermal resistance compared to control samples without silane modification .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
[(2-Iodophenyl)ethynyl]trimethylsilane C₁₁H₁₃ISi 316.21 g/mol 2-Iodophenyl, ethynyl, trimethylsilane High polarizability (I), electrophilic ethynyl group; suited for coupling reactions
Trimethyl((4-nitrophenyl)ethynyl)silane C₁₁H₁₃NO₂Si 219.31 g/mol 4-Nitrophenyl, ethynyl, trimethylsilane Strong electron-withdrawing nitro group; enhances reactivity toward nucleophiles
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane C₁₉H₁₈Si 274.43 g/mol Biphenyl ethynyl, trimethylsilane Extended conjugation; potential use in optoelectronics
Trimethyl(4-phenyl-1,3-butadienyl)silane (E,E) C₁₃H₁₈Si 202.37 g/mol Conjugated diene, phenyl, trimethylsilane Planar structure; π-system stabilization; applications in polymer precursors
Trimethyl((dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 g/mol Boronate ester, ethynyl, trimethylsilane Boron enables Suzuki-Miyaura coupling; air-sensitive

Key Research Findings

Mechanistic Insights : Ethynyltrimethylsilanes participate in gold-catalyzed oxidative Sonogashira couplings, where the trimethylsilyl group acts as a transient protecting group, improving regioselectivity.

Thermal Stability: Trimethylsilyl groups enhance thermal stability in conjugated systems compared to non-silylated analogs, as seen in polymer applications .

Steric Effects : Bulky trimethylsilyl groups in compounds like [(2-iodophenyl)ethynyl]trimethylsilane reduce undesired side reactions (e.g., alkyne dimerization) during couplings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Silane, [(2-iodophenyl)ethynyl]trimethyl-?

  • Methodology : Utilize Sonogashira coupling between trimethylsilylacetylene and 2-iodophenyl precursors under palladium catalysis . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated for analogous ethynylsilane derivatives .
  • Characterization : Confirm purity via 1H NMR^1 \text{H NMR} (trimethylsilyl protons at δ 0.1–0.3 ppm) and 13C NMR^{13} \text{C NMR} (acetylenic carbons at δ 70–100 ppm). Cross-validate with GC-MS or HPLC for trace impurities .

Q. How can the stability of Silane, [(2-iodophenyl)ethynyl]trimethyl- under varying conditions be assessed?

  • Experimental Design :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmosphere to determine decomposition thresholds.
  • Hydrolytic Sensitivity : Test reactivity with protic solvents (e.g., water, alcohols) via 1H NMR^1 \text{H NMR} monitoring of silyl ether byproducts .
    • Data Interpretation : Compare degradation rates with structurally similar silanes (e.g., trimethylsilylacetylene derivatives) to infer protective strategies .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Methods :

  • IR Spectroscopy : Identify acetylenic C≡C stretches (~2100–2260 cm1^{-1}) and Si–C vibrations (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve iodine-substituted phenyl geometry and silyl-alkyne bond angles, critical for electronic property modeling .

Advanced Research Questions

Q. How do electronic effects of the 2-iodophenyl group influence the reactivity of the ethynyltrimethylsilane moiety?

  • Mechanistic Analysis :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, highlighting iodine’s inductive effects on alkyne π-bond polarization .
  • Compare with halogen-substituted analogs (e.g., bromo or chloro derivatives) to isolate steric vs. electronic contributions .
    • Experimental Validation : Perform kinetic studies on cross-coupling reactions (e.g., with aryl halides) to quantify substituent effects .

Q. What contradictions exist in reported data for analogous ethynylsilanes, and how can they be resolved?

  • Case Study :

  • Contradiction : Discrepancies in reported reaction yields for similar compounds (e.g., nitro-substituted vs. iodophenyl derivatives) .
  • Resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere, catalyst purity) and use multivariate analysis to identify critical variables .

Q. How can computational modeling predict applications in materials science (e.g., as a precursor for conductive polymers)?

  • Methodology :

  • Simulate polymerization pathways (e.g., via radical or transition metal-mediated mechanisms) using molecular dynamics (MD) or Monte Carlo methods .
  • Validate predictions with experimental conductivity measurements (e.g., four-probe technique) on polymerized films .

Data Gaps and Research Challenges

Q. Why is Silane, [(2-iodophenyl)ethynyl]trimethyl- underrepresented in major chemical databases?

  • Evidence : The compound’s absence from PubChem highlights gaps in literature mining. A structurally similar PFAS-related silane was identified via PhD thesis extraction, emphasizing the need for manual curation of niche academic sources .
  • Strategy : Collaborate with cheminformatics tools (e.g., Open-Source Chemistry Toolkits) to normalize and submit structural data to public repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Silane, [(2-iodophenyl)ethynyl]trimethyl-
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